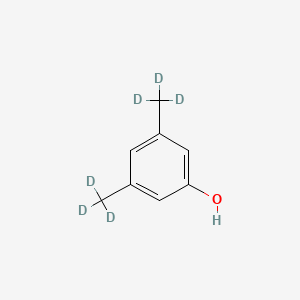

3,5-Dimethyl-d6-phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trideuteriomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAMRELNJMMDMT-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC(=CC(=C1)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unseen Anchor: A Technical Guide to the Application of 3,5-Dimethyl-d6-phenol in Quantitative Research

Introduction: Beyond the Analyte—The Quest for Quantitative Accuracy

In the landscape of modern analytical research, the pursuit of accurate and reproducible quantification of target molecules from complex matrices is paramount. Whether in drug development, environmental monitoring, or clinical diagnostics, the question is not merely "what is present?" but "how much is present?". Answering this with confidence requires overcoming the inherent variability of analytical procedures, from sample extraction to instrumental analysis. It is in this context that stable isotope-labeled internal standards (SIL-IS) emerge as indispensable tools. This guide provides an in-depth technical exploration of 3,5-Dimethyl-d6-phenol, a deuterated analog of the environmental and industrial compound 3,5-dimethylphenol (3,5-xylenol). We will delve into the rationale behind its use, its core applications, and provide detailed, field-proven methodologies for its deployment in a research setting.

Core Principles: Why 3,5-Dimethyl-d6-phenol is the Gold Standard for 3,5-Xylenol Analysis

3,5-Dimethyl-d6-phenol is a synthetic molecule where the six hydrogen atoms on the two methyl groups of 3,5-dimethylphenol have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This seemingly subtle modification is the key to its power as an internal standard in mass spectrometry-based analyses.

The central principle is that a SIL-IS behaves virtually identically to its non-labeled (native) counterpart during the entire analytical workflow. It shares the same polarity, solubility, extraction efficiency, and chromatographic retention time. However, due to the mass difference imparted by the deuterium atoms, it is readily distinguishable by a mass spectrometer. By introducing a known quantity of 3,5-Dimethyl-d6-phenol at the very beginning of the sample preparation process, it acts as an "anchor" or a "tracer." Any loss of the native analyte during extraction, derivatization, or injection is mirrored by a proportional loss of the SIL-IS. The ratio of the native analyte's signal to the SIL-IS's signal remains constant, thus correcting for experimental variability and providing a highly accurate quantification.

Data Presentation: A Comparative Overview

For any analytical method, understanding the physicochemical properties of both the analyte and its corresponding internal standard is crucial for method development.

| Property | 3,5-Dimethylphenol | 3,5-Dimethyl-d6-phenol | Rationale for Comparison |

| Molecular Formula | C₈H₁₀O | C₈H₄D₆O | Demonstrates the isotopic substitution. |

| Molecular Weight | 122.16 g/mol | 128.20 g/mol | The mass difference is key for MS detection. |

| CAS Number | 108-68-9 | 133604-75-8 | Unique identifiers for each compound. |

| Boiling Point | ~222 °C | Expected to be very similar to the native form. | Similarity ensures co-elution in GC. |

| Melting Point | 61-64 °C | Expected to be very similar to the native form. | Important for handling and storage. |

| Solubility | Slightly soluble in water; soluble in organic solvents. | Expected to be identical to the native form. | Critical for choosing appropriate extraction solvents. |

| Isotopic Purity | Not Applicable | Typically ≥98 atom % D | High isotopic purity is essential to prevent signal overlap. |

Core Application: Environmental Monitoring of Phenolic Contaminants in Water

A primary application of 3,5-Dimethyl-d6-phenol is in environmental science for the quantification of 3,5-dimethylphenol in water samples, such as industrial effluent, river water, or drinking water. 3,5-dimethylphenol is a component of xylenols, which are used in the manufacturing of resins, disinfectants, and solvents, making them a relevant environmental pollutant.[1]

Experimental Rationale & Workflow

The quantification of phenols in water at trace levels (ng/L to µg/L) presents several analytical challenges, including matrix interference and low analyte concentration. A robust method, therefore, requires a pre-concentration step, such as Solid-Phase Extraction (SPE), followed by a highly selective and sensitive detection technique like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). For GC analysis of polar compounds like phenols, a derivatization step is often necessary to increase their volatility and improve chromatographic peak shape.[2][3]

The following diagram illustrates a typical workflow for this application.

Caption: Workflow for the quantitative analysis of 3,5-dimethylphenol in water.

Detailed Experimental Protocol: Quantification of 3,5-Dimethylphenol in River Water

This protocol is a self-validating system, where the consistent recovery of the internal standard across samples and standards validates the sample preparation process.

1. Materials and Reagents:

-

3,5-Dimethylphenol (native standard)

-

3,5-Dimethyl-d6-phenol (internal standard)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Dichloromethane, HPLC grade

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (derivatizing agent)

-

Reversed-phase SPE cartridges (e.g., C18 or polymeric)

-

Deionized water

-

Hydrochloric acid and Sodium hydroxide for pH adjustment

2. Preparation of Standards:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of native 3,5-dimethylphenol and 3,5-Dimethyl-d6-phenol in methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the native stock solution in deionized water to cover the expected concentration range (e.g., 10 ng/L to 1000 ng/L).

-

Internal Standard Spiking Solution (e.g., 1 µg/mL): Prepare a spiking solution of 3,5-Dimethyl-d6-phenol in methanol.

3. Sample Preparation (Solid-Phase Extraction):

-

Collect 1 L of river water in a clean glass container.

-

Acidify the sample to pH ~2 with hydrochloric acid to ensure the phenol is in its protonated form.

-

Spike the sample with a known amount of the 3,5-Dimethyl-d6-phenol spiking solution (e.g., to achieve a final concentration of 100 ng/L). Also, spike the calibration standards and a blank deionized water sample (for quality control).

-

Condition the SPE cartridge: Sequentially pass 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of deionized water (pH 2) through the cartridge. Do not let the cartridge go dry.[4]

-

Load the sample: Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.

-

Wash the cartridge: After loading, wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.

-

Dry the cartridge: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elute the analytes: Elute the retained 3,5-dimethylphenol and 3,5-Dimethyl-d6-phenol with 5-10 mL of dichloromethane into a collection vial.

-

Concentrate the eluate: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

4. Derivatization:

-

To the concentrated extract, add 50 µL of the derivatizing agent (MSTFA w/ 1% TMCS).[2]

-

Seal the vial and heat at 60-70 °C for 30 minutes to convert the phenols to their more volatile trimethylsilyl (TMS) ethers.[5]

-

Cool to room temperature before GC-MS/MS analysis.

5. GC-MS/MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)

-

Injection: 1 µL, splitless mode

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

6. Mass Spectrometry and Fragmentation:

The power of tandem mass spectrometry (MS/MS) lies in its specificity. We monitor a specific fragmentation of the parent ion into a product ion for both the native analyte and the internal standard.

Caption: MRM transitions for native and deuterated 3,5-dimethylphenol-TMS derivatives.

The most common fragmentation for silylated phenols is the loss of a methyl group from the TMS moiety.[2] For the native 3,5-dimethylphenol-TMS derivative, the parent ion has a mass-to-charge ratio (m/z) of 194. The loss of a methyl group (-CH₃) results in a prominent product ion at m/z 179. For the deuterated internal standard, the parent ion is at m/z 200, and the loss of a deuterated methyl group (-CD₃) results in a product ion at m/z 182. The instrument is programmed to specifically monitor these transitions (194 -> 179 and 200 -> 182), providing excellent selectivity and minimizing background noise.

7. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of the native analyte (MRM 194 -> 179) to the peak area of the internal standard (MRM 200 -> 182) against the concentration of the calibration standards.

-

The concentration of 3,5-dimethylphenol in the river water sample is then calculated from its peak area ratio using the linear regression equation of the calibration curve.

Broader Research Applications

While environmental monitoring is a key application, the utility of 3,5-Dimethyl-d6-phenol extends to other research areas:

-

Human Biomonitoring: For quantifying 3,5-dimethylphenol in human urine or plasma as a biomarker of exposure to xylenols from occupational or environmental sources.[1][6][7] The sample preparation would involve enzymatic hydrolysis (to cleave conjugates), followed by SPE and derivatization.

-

Metabolism Studies: In toxicological research, it can be used to spike samples to accurately quantify the metabolites of 3,5-dimethylphenol.

-

Food and Beverage Analysis: To quantify 3,5-dimethylphenol as a potential contaminant or natural flavor component.

Conclusion: An Essential Tool for Reliable Science

References

-

Aylward, L. L., et al. (2014). The use of biomonitoring data in exposure and human health risk assessment: benzene case study. Journal of Applied Toxicology, 34(2), 121-134. Available at: [Link]

-

Băbeanu, N., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 26(24), 7657. Available at: [Link]

-

Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Dafouz, R., et al. (2018). Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. ResearchGate. Available at: [Link]

-

Shimadzu Corporation. (n.d.). Environmental Analysis Application Notebook. Available at: [Link]

-

Agilent Technologies. (n.d.). GC/MS solutions for environmental and food testing. Available at: [Link]

-

U.S. Environmental Protection Agency. (1995). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]

-

Hjelmeland, A. C., & Wilson, G. M. (2018). Mass spectral fragmentation patterns of the deuterated and nondeuterated pyranoid and furanoid linalool oxides synthesized as analytical standards. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Available at: [Link]

-

Orata, F. (2012). Derivatization Methods in GC and GC/MS. ResearchGate. Available at: [Link]

-

Zhang, K., et al. (2019). Improved LC–MS/MS Method for the Simultaneous Determination of Synthetic Phenol Antioxidants and Relevant Metabolites Making Use of Atmospheric Pressure Chemical Ionization and a Trap Column. ResearchGate. Available at: [Link]

-

Allwood, J. W., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(8), 14382–14413. Available at: [Link]

-

The Good Scents Company. (n.d.). 3,5-xylenol. Available at: [Link]

-

Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

-

Kim, D., et al. (2024). Assessment of Occupational Exposure to Airborne Phenol and Biological Monitoring of Accumulation Trends. Toxics, 12(2), 113. Available at: [Link]

-

Agilent Technologies. (2022). Advances in Food Testing & Environmental Analysis Application Compendium. Available at: [Link]

-

de Souza, L. P., et al. (2018). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society, 29(9), 1937-1947. Available at: [Link]

-

National Research Council. (2006). Human Biomonitoring for Environmental Chemicals. The National Academies Press. Available at: [Link]

-

Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Available at: [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

-

O'Callaghan-Gordo, C., et al. (2019). Human Biomonitoring of Environmental and Occupational Exposures by GC-MS and Gas Sensor Systems: A Systematic Review. International Journal of Environmental Research and Public Health, 18(19), 10239. Available at: [Link]

-

Pérez-Mayán, L., et al. (2021). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 26(23), 7349. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Available at: [Link]

-

Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

-

MassBank. (2020). 2,4-Dichloro-3,5-dimethylphenol. Available at: [Link]

-

Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

-

O'Callaghan-Gordo, C., et al. (2021). Human Biomonitoring of Environmental and Occupational Exposures by GC-MS and Gas Sensor Systems: A Systematic Review. International Journal of Environmental Research and Public Health, 18(19), 10239. Available at: [Link]

-

Mass Spectrometry Solutions. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. YouTube. Available at: [Link]

-

Agilent Technologies. (2024). A New Test Method for the Determination of Derivatized Chemical Species in Marine Fuel Oil by Multidimensional GC/MS. Available at: [Link]

-

ResearchGate. (n.d.). (a) Chemical ionization mass spectrum of 3,5-dimethylphenol and... Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]

- 6. The use of biomonitoring data in exposure and human health risk assessment: benzene case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-Dimethyl-d6-phenol: Properties, Synthesis, and Application as an Internal Standard

Introduction: The Role of Deuterated Standards in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within the realms of pharmaceutical drug development and environmental monitoring, the demand for precise and accurate quantification of chemical entities is paramount. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone for these quantitative analyses. However, the inherent variability in sample preparation, instrument response, and matrix effects can introduce significant errors, compromising the integrity of the data. The use of internal standards is a widely accepted strategy to mitigate these variabilities. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, and specifically deuterated standards, have emerged as the gold standard for achieving the highest levels of accuracy and precision.

This technical guide provides a comprehensive overview of 3,5-Dimethyl-d6-phenol, a deuterated analog of the common industrial chemical and environmental pollutant 3,5-dimethylphenol (also known as 3,5-xylenol). We will delve into its chemical structure and properties, explore its synthesis, and provide a detailed, field-proven protocol for its application as an internal standard in the quantitative analysis of phenols. This guide is intended for researchers, scientists, and drug development professionals who seek to enhance the robustness and reliability of their analytical methods.

Chemical Structure and Physicochemical Properties of 3,5-Dimethyl-d6-phenol

3,5-Dimethyl-d6-phenol is a synthetically modified form of 3,5-dimethylphenol where the six hydrogen atoms on the two methyl groups have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but possesses a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry.

The structure of 3,5-Dimethyl-d6-phenol is as follows:

The core chemical and physical properties of 3,5-Dimethyl-d6-phenol are largely extrapolated from its non-deuterated analog, 3,5-dimethylphenol. The substitution of hydrogen with deuterium has a negligible effect on most bulk physical properties but is critical for its mass spectrometric differentiation.

Table 1: Physicochemical Properties of 3,5-Dimethyl-d6-phenol and its Non-Deuterated Analog

| Property | 3,5-Dimethyl-d6-phenol | 3,5-Dimethylphenol | Source(s) |

| Molecular Formula | (CD₃)₂C₆H₃OH | (CH₃)₂C₆H₃OH | [1][2] |

| Molecular Weight | 128.20 g/mol | 122.16 g/mol | [1][2] |

| CAS Number | 133604-75-8 | 108-68-9 | [1][2] |

| Appearance | White to off-white solid | Colorless to off-white crystalline solid | [1] |

| Melting Point | ~63-66 °C | 63-66 °C | [3] |

| Boiling Point | ~221-222 °C | 221-222 °C | [3] |

| Isotopic Enrichment | Typically ≥98 atom % D | N/A | [1] |

| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane. | Slightly soluble in water; very soluble in alcohol and ether. | [4] |

Synthesis and Characterization

The synthesis of 3,5-Dimethyl-d6-phenol is not as straightforward as a simple exchange reaction due to the non-acidic nature of the methyl protons. A common and effective approach involves a de novo synthesis strategy using a deuterated starting material. A plausible synthetic route is the methylation of a suitable phenol precursor with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I).

A more advanced and efficient method for the deuteration of aromatic compounds involves microwave-assisted synthesis. This technique utilizes the rotational and vibrational motion of molecules with dipole moments, like water, to achieve rapid and uniform heating, thereby improving reaction efficiency.[3] A general procedure would involve the H-D exchange reaction of 3,5-dimethylphenol with heavy water (D₂O) under high temperature and pressure, often in the presence of a catalyst such as platinum on alumina, within a microwave reactor.[3]

Characterization of the synthesized 3,5-Dimethyl-d6-phenol is crucial to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques employed for this purpose are:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of six deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons on the methyl groups and to verify the structure of the aromatic ring. ¹³C NMR can also be used for structural confirmation.

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the chemical purity of the compound.

Application as an Internal Standard in Quantitative Mass Spectrometry

The primary and most valuable application of 3,5-Dimethyl-d6-phenol is as an internal standard for the quantitative analysis of 3,5-dimethylphenol and other structurally related phenols in various matrices, including environmental samples (water, soil) and biological fluids.

The Rationale for Using a Deuterated Internal Standard

The ideal internal standard should behave identically to the analyte of interest during sample preparation (extraction, derivatization) and chromatographic analysis, but be distinguishable by the detector. 3,5-Dimethyl-d6-phenol fulfills these criteria perfectly when analyzing for 3,5-dimethylphenol:

-

Co-elution: Due to their near-identical physicochemical properties, the deuterated and non-deuterated forms will co-elute from the GC or LC column. This is critical for correcting for matrix effects that can cause ion suppression or enhancement at a specific retention time.

-

Similar Extraction Recovery: Any loss of the analyte during sample extraction will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

Distinct Mass-to-Charge (m/z) Ratio: The mass spectrometer can easily distinguish between the analyte and the internal standard based on their different molecular weights.

Experimental Protocol: Quantification of Phenols in Water by GC-MS

This protocol provides a step-by-step methodology for the analysis of 3,5-dimethylphenol in a water sample using 3,5-Dimethyl-d6-phenol as an internal standard, based on principles outlined in EPA methodologies for phenol analysis.[5][6]

Materials:

-

3,5-Dimethyl-d6-phenol (Internal Standard)

-

3,5-Dimethylphenol (Analytical Standard)

-

Dichloromethane (DCM), HPLC grade

-

Methanol, HPLC grade

-

Acetic Anhydride (derivatizing agent)

-

Potassium Carbonate (K₂CO₃)

-

Sodium Sulfate (anhydrous)

-

Deionized water

-

Sample vials, volumetric flasks, pipettes, and syringes

Instrumentation:

-

Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

-

Capillary column suitable for phenol analysis (e.g., 5% diphenyl/95% dimethyl polysiloxane)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 3,5-Dimethyl-d6-phenol in methanol at a concentration of 100 µg/mL.

-

Prepare a series of calibration standards of 3,5-dimethylphenol in methanol at concentrations ranging from 0.1 to 20 µg/mL.

-

Spike each calibration standard with the 3,5-Dimethyl-d6-phenol stock solution to a final concentration of 2 µg/mL.

-

-

Sample Preparation and Extraction:

-

To a 100 mL water sample, add a known amount of the 3,5-Dimethyl-d6-phenol stock solution (e.g., to achieve a concentration of 2 µg/mL).

-

Adjust the pH of the sample to approximately 8 with potassium carbonate.

-

Add 1 mL of acetic anhydride to derivatize the phenols to their more volatile acetate esters. Shake vigorously for 5 minutes.

-

Perform a liquid-liquid extraction by adding 10 mL of dichloromethane and shaking for 2 minutes. Allow the layers to separate.

-

Collect the organic (bottom) layer. Repeat the extraction twice more with fresh 10 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Inject 1 µL of the concentrated extract into the GC-MS.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor the characteristic ions for the derivatized 3,5-dimethylphenol and 3,5-Dimethyl-d6-phenol. For the acetate esters, these would be the molecular ions and major fragment ions.

-

-

-

-

Data Analysis and Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of the 3,5-dimethylphenol derivative to the peak area of the 3,5-Dimethyl-d6-phenol derivative against the concentration of the 3,5-dimethylphenol standards.

-

Calculate the concentration of 3,5-dimethylphenol in the unknown sample by determining its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the quantitative analysis workflow using a deuterated internal standard.

Sources

- 1. CN113698279A - Method for separating and extracting 3, 5-xylenol from industrial xylenol - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. tn-sanso.co.jp [tn-sanso.co.jp]

- 4. US4086282A - Process for preparation of 3,5-xylenol - Google Patents [patents.google.com]

- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 6. epa.gov [epa.gov]

A Comprehensive Technical Guide to the Synthesis of Deuterated Phenolic Compounds

Abstract

Deuterated phenolic compounds are invaluable tools in contemporary scientific research, particularly within the realms of drug development, mechanistic studies, and quantitative analysis. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a kinetic isotope effect that can significantly alter metabolic pathways, enhance pharmacokinetic profiles, and serve as a powerful probe for elucidating reaction mechanisms. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic pathways for introducing deuterium into phenolic scaffolds. We will delve into the mechanistic underpinnings of various deuteration strategies, present field-proven experimental protocols, and offer practical insights into the characterization and analysis of the resulting isotopically labeled molecules. This guide is structured to provide both a foundational understanding for those new to the field and advanced, actionable intelligence for seasoned researchers.

The Strategic Imperative for Deuteration in Phenolic Compounds

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a cornerstone of natural products, pharmaceuticals, and industrial chemicals. Their rich chemical diversity and biological activity make them prime candidates for isotopic labeling. The strategic incorporation of deuterium can afford several key advantages:

-

Metabolic Switching and Pharmacokinetic Enhancement: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic cleavage by cytochrome P450 enzymes, a common metabolic pathway for many drugs. This "metabolic switching" can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile.

-

Mechanistic Elucidation: Deuterium labeling is a classic technique for probing reaction mechanisms. By observing the kinetic isotope effect—the change in reaction rate upon isotopic substitution—researchers can gain critical insights into rate-determining steps and the nature of transition states in chemical and biological transformations.

-

Quantitative Analysis and Internal Standards: Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analyses (e.g., LC-MS).[1] Their chemical similarity to the non-deuterated analyte ensures co-elution and similar ionization efficiency, while their mass difference allows for precise and accurate quantification.

This guide will explore the primary synthetic methodologies to achieve these strategic goals, focusing on practicality, efficiency, and selectivity.

Core Synthetic Strategies for Deuterating Phenolic Compounds

The synthesis of deuterated phenolic compounds can be broadly categorized into three main approaches: direct hydrogen-deuterium (H-D) exchange on the phenolic substrate, synthesis from deuterated starting materials, and, to a lesser extent, enzymatic methods. The choice of strategy is dictated by the desired position of deuteration, the complexity of the target molecule, and the required level of isotopic enrichment.

Hydrogen-Deuterium (H-D) Exchange: A Direct Approach

Direct H-D exchange is often the most straightforward method for introducing deuterium into a phenolic compound. This approach involves treating the parent phenol with a deuterium source under conditions that facilitate the replacement of specific hydrogen atoms with deuterium.

Acid-catalyzed H-D exchange is a widely employed technique that leverages the electron-donating nature of the hydroxyl group to activate the aromatic ring towards electrophilic substitution.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. A deuteron (D+), typically from a deuterated acid, attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton (H+) restores aromaticity, resulting in the deuterated phenol. The hydroxyl group strongly directs deuteration to the ortho and para positions.[2]

Diagram: Acid-Catalyzed H-D Exchange Mechanism

Caption: Mechanism of acid-catalyzed H-D exchange on a phenol.

Experimental Protocol: General Procedure for Acid-Catalyzed Deuteration of Phenols

-

Reagents and Materials:

-

Phenolic substrate

-

Deuterated acid (e.g., D₂SO₄, DCl, CF₃COOD)

-

Deuterated solvent (e.g., D₂O, CDCl₃)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

-

Procedure: a. Dissolve the phenolic substrate in a minimal amount of a suitable deuterated solvent in the round-bottom flask. b. Carefully add the deuterated acid to the solution. The amount of acid will depend on the reactivity of the substrate and the desired degree of deuteration. c. Heat the reaction mixture to reflux and monitor the progress of the reaction by ¹H NMR spectroscopy. This is done by periodically taking a small aliquot of the reaction mixture, quenching it with a non-deuterated solvent, and analyzing the disappearance of the proton signals at the positions undergoing exchange. d. Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature. e. Quench the reaction by carefully adding it to a mixture of ice and a suitable organic solvent (e.g., diethyl ether, ethyl acetate). f. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated phenol. h. Purify the product by column chromatography or recrystallization as needed.

Field-Proven Insights:

-

Choice of Acid: Stronger acids like D₂SO₄ can lead to higher degrees of deuteration but may also cause side reactions such as sulfonation or decomposition, especially with sensitive substrates. Trifluoroacetic acid-d (CF₃COOD) is a milder alternative.

-

Solid Acid Catalysts: For simplified workup and catalyst recovery, solid acid catalysts like Amberlyst 15 can be employed. This heterogeneous catalysis allows for easy separation of the catalyst by filtration.[3]

-

Temperature and Reaction Time: Higher temperatures and longer reaction times generally lead to greater deuterium incorporation, including at the less reactive meta positions.[2] However, this must be balanced against potential substrate degradation.

-

Supercritical Water: The use of sub- and supercritical D₂O can facilitate H-D exchange without the need for an added catalyst, offering a "green" chemistry approach.[4]

Transition metal catalysts, particularly those based on palladium and platinum, can facilitate H-D exchange with high selectivity, often at positions that are not readily accessible through acid catalysis.

Mechanism: The mechanism of metal-catalyzed H-D exchange is complex and can vary depending on the metal, ligands, and substrate. A common pathway involves oxidative addition of a C-H bond to the metal center, followed by reductive elimination to form a C-D bond. Ligands on the metal can direct the deuteration to specific positions, such as ortho to a directing group.

Diagram: General Workflow for Metal-Catalyzed H-D Exchange

Caption: A generalized workflow for metal-catalyzed H-D exchange.

Experimental Protocol: Palladium-Catalyzed ortho-Deuteration

This protocol is adapted from methodologies that utilize a directing group to achieve ortho-selective deuteration.

-

Reagents and Materials:

-

Phenolic substrate with an ortho-directing group (e.g., a ketone or amide)

-

Palladium catalyst (e.g., Pd/C, Pd(OAc)₂)

-

Deuterium source (e.g., D₂ gas, D₂O)

-

Suitable solvent (e.g., THF, dioxane)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

-

Procedure: a. In an inert atmosphere, combine the phenolic substrate, palladium catalyst, and solvent in a reaction vessel. b. If using D₂ gas, purge the vessel with D₂ and maintain a positive pressure. If using D₂O, add it to the reaction mixture. c. Heat the reaction to the desired temperature and stir. d. Monitor the reaction progress by LC-MS or ¹H NMR. e. Upon completion, cool the reaction and filter off the catalyst through a pad of celite. f. Remove the solvent under reduced pressure. g. Purify the residue by column chromatography to isolate the ortho-deuterated phenol.

Synthesis from Deuterated Starting Materials

When high isotopic purity or deuteration at specific, non-exchangeable positions is required, building the target molecule from deuterated precursors is the preferred strategy.

Causality behind this choice: H-D exchange methods can sometimes lead to a distribution of isotopologues and may not be suitable for introducing deuterium into aliphatic side chains or at positions that are not activated for exchange.[5] By starting with a building block that already contains deuterium at the desired location, the synthetic route provides unambiguous control over the labeling pattern.

Example: Synthesis of a Deuterated Phenolic Resin

A highly deuterated novolac-type phenolic resin can be prepared by the polycondensation of deuterated phenol (phenol-d₆) and deuterated formaldehyde (formaldehyde-d₂) using an acid catalyst like oxalic acid.[6]

Experimental Protocol: Synthesis of Deuterated Novolac Resin [6]

-

Reagents and Materials:

-

Phenol-d₆ (99+ atom % D)

-

Formaldehyde-d₂ (e.g., 20 wt% solution in D₂O, 99+ atom % D)

-

Oxalic acid

-

Reaction vessel with a reflux condenser and distillation head

-

-

Procedure: a. Combine phenol-d₆, the formaldehyde-d₂ solution, and oxalic acid in the reaction vessel. A typical molar ratio is 1:0.9:0.01 (phenol-d₆:formaldehyde-d₂:oxalic acid). b. Heat the mixture with stirring under a nitrogen atmosphere. A representative heating profile is 90°C for 2 hours, followed by reflux at 100°C for 3 hours. c. After the initial reaction, increase the temperature to 120°C and apply a vacuum to remove water and other volatiles. d. Continue heating under vacuum until the desired molecular weight is achieved. e. Cool the resulting deuterated resin to room temperature. The product will be a solid.

Enzymatic Synthesis

Enzymatic methods offer the potential for high regio- and stereoselectivity in deuteration under mild reaction conditions. However, the substrate scope can be limited by the specificity of the enzyme.

Example: Enzymatic Synthesis of Labeled Hydroxytyrosol

Tyrosinase can be used to synthesize labeled hydroxytyrosol.[3] While the provided search result does not detail the full enzymatic deuteration protocol, it points to the feasibility of such an approach. A general strategy would involve using a deuterated precursor in an enzyme-catalyzed reaction.

Case Studies: Synthesis of Key Deuterated Phenolic Compounds

To illustrate the practical application of these strategies, we will now focus on the synthesis of three important deuterated phenolic compounds: resveratrol, curcumin, and catechins.

Deuterated Resveratrol

Deuterated resveratrol is frequently used as an internal standard for quantitative studies. A common approach involves the H-D exchange of resveratrol.

Synthesis of (E)-3,5,4'-trihydroxy-2,4,6-trideuterostilbene ((E)-[²H₃]-resveratrol) [3]

This synthesis can be achieved via a hemisynthetic preparation, likely involving an acid-catalyzed H-D exchange on the resorcinol ring of resveratrol, which is the more activated of the two aromatic rings.

Experimental Protocol Outline:

-

Dissolve resveratrol in a suitable solvent.

-

Add a deuterated acid (e.g., D₂SO₄ in D₂O).

-

Heat the mixture to facilitate the exchange at the activated positions of the resorcinol ring.

-

Monitor the reaction by ¹H NMR to confirm the disappearance of the proton signals at positions 2, 4, and 6.

-

Perform an aqueous workup and purify the product.

Deuterated Curcumin

Deuterated curcuminoids have been synthesized for various studies. The synthesis often involves the condensation of a deuterated aldehyde with acetylacetone.[7] A well-known method for curcumin synthesis is the Pabon reaction.[8][9]

Synthesis of Deuterated Curcumin via a Modified Pabon Reaction

Mechanism: This synthesis involves the formation of a boron-acetylacetone complex, which then undergoes a condensation reaction with two equivalents of a deuterated vanillin derivative.

Diagram: Retrosynthetic Analysis of Deuterated Curcumin

Caption: Retrosynthetic approach for deuterated curcumin.

Experimental Protocol Outline:

-

Prepare deuterated vanillin. This can be achieved through H-D exchange on vanillin or by synthesis from deuterated precursors. For example, deuteration of the methoxy group can be achieved using CD₃I.

-

React acetylacetone with a boron source (e.g., B₂O₃ or BF₃·OEt₂) to form the boron complex.

-

Add two equivalents of the deuterated vanillin to the boron-acetylacetone complex in the presence of a base (e.g., n-butylamine).

-

Stir the reaction at room temperature until completion.

-

Perform an acidic workup to decompose the boron complex and precipitate the deuterated curcumin.

-

Purify the product by recrystallization.

Deuterated Catechins

The deuteration of catechins can be achieved through H-D exchange in deuterated water. The phenolic protons exchange rapidly, followed by a slower exchange of the protons on the A-ring at positions C6 and C8.[10]

Kinetics of H/D Exchange in Catechin in D₂O [10]

When catechin is dissolved in D₂O, a slow process of deuterium incorporation into the A-ring occurs. The exchange is thought to proceed through a keto-enol tautomerism mechanism. The rate of deuteration is slightly faster at the C8 position than at the C6 position.

Table 1: H-D Exchange in Catechin in D₂O

| Position of Deuteration | Relative Rate | Mechanistic Intermediate |

| Phenolic OH groups | Very Fast | Direct exchange with D₂O |

| C8 of A-ring | Slow | Keto-enol tautomer |

| C6 of A-ring | Slower | Keto-enol tautomer |

Analysis and Characterization of Deuterated Phenolic Compounds

The rigorous characterization of deuterated compounds is essential to confirm the position of deuteration and to determine the isotopic purity. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the most direct method for determining the extent of deuteration. The integration of the remaining proton signals at the deuterated positions is compared to the integration of a non-deuterated signal within the molecule. The disappearance or reduction of a signal indicates successful deuteration.

-

²H NMR: While less common due to the lower sensitivity of the deuterium nucleus, ²H NMR can directly detect the presence and chemical environment of the incorporated deuterium atoms.

-

¹³C NMR: The replacement of a hydrogen with a deuterium can cause a small upfield shift in the ¹³C NMR signal of the attached carbon. Additionally, the C-D coupling can lead to a splitting of the carbon signal into a multiplet (typically a 1:1:1 triplet for a CD group), providing further confirmation of deuteration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to assess the distribution of isotopologues.

-

Low-Resolution MS (e.g., GC-MS, LC-MS): Provides the molecular ion peak, which will be shifted to a higher m/z value corresponding to the number of incorporated deuterium atoms.

-

High-Resolution MS (HRMS): Allows for the precise determination of the mass of each isotopologue, enabling the calculation of the isotopic enrichment and the relative abundance of each deuterated species.[14]

Table 2: Comparison of Analytical Techniques for Deuterated Compounds

| Technique | Information Provided | Advantages | Limitations |

| ¹H NMR | Position and extent of deuteration. | Quantitative, non-destructive, provides structural information. | May not be sensitive enough for very high isotopic purities. |

| ²H NMR | Direct detection of deuterium. | Unambiguous detection of deuterium. | Lower sensitivity, requires a specialized spectrometer. |

| ¹³C NMR | Confirmation of deuteration at specific carbons. | Provides structural confirmation. | Longer acquisition times, C-D coupling can be complex. |

| HRMS | Isotopic distribution and enrichment. | High sensitivity, provides detailed isotopic profile. | Does not directly provide positional information. |

Conclusion

The synthesis of deuterated phenolic compounds is a dynamic and enabling field of chemical research. As demonstrated in this guide, a variety of robust synthetic strategies are available to the modern chemist. The choice between direct H-D exchange and synthesis from deuterated precursors is a critical decision that must be guided by the specific research question, the desired labeling pattern, and the required isotopic purity. A thorough understanding of the underlying reaction mechanisms, coupled with rigorous analytical characterization, is paramount for the successful synthesis and application of these powerful molecular tools. It is our hope that this guide will serve as a valuable resource for researchers seeking to harness the unique properties of deuterated phenolic compounds to advance their scientific endeavors.

References

-

A simple procedure for the deuteriation of phenols | Request PDF - ResearchGate. (2025). Retrieved January 25, 2026, from [Link]

-

Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange. (2018). Retrieved January 25, 2026, from [Link]

-

On the Protonation and Deuteration of Simple Phenols - ResearchGate. (2022). Retrieved January 25, 2026, from [Link]

-

H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - NIH. (2021). Retrieved January 25, 2026, from [Link]

-

The reaction scheme for the site-selective deuteration of phenol. Note... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

-

Synthesis of 3-(Pyridin-2-yloxy)phenol, L2 - MDPI. (2023). Retrieved January 25, 2026, from [Link]

-

Synthesis and Properties of a Deuterated Phenolic Resin - ResearchGate. (2011). Retrieved January 25, 2026, from [Link]

-

Synthesis of para-Deuterated 1-Methoxynaphthalene - YouTube. (2024). Retrieved January 25, 2026, from [Link]

-

Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway - PubMed. (1976). Retrieved January 25, 2026, from [Link]

-

Synthesis and evaluation of resveratrol derivatives as fetal hemoglobin inducers - PMC. (2021). Retrieved January 25, 2026, from [Link]

-

Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC. (2011). Retrieved January 25, 2026, from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025). Retrieved January 25, 2026, from [Link]

- A method for synthesizing deuterated aromatic compounds - Google Patents. (n.d.).

-

D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC. (2018). Retrieved January 25, 2026, from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing). (2018). Retrieved January 25, 2026, from [Link]

-

Biosynthesis and Application of Catechins and Their Derivatives in Camellia sinensis - PMC. (2023). Retrieved January 25, 2026, from [Link]

-

Synthesis of deuterated catechols and benzo[d][3][15] dioxoles and derivatives thereof - Google Patents. (n.d.). Retrieved January 25, 2026, from

-

Chemistry and Biology of Resveratrol-Derived Natural Products | Chemical Reviews. (2015). Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC - NIH. (2023). Retrieved January 25, 2026, from [Link]

-

Synthesis of deuterated CUR–BF2 and CUR compounds: a) CH2Cl2, BF3⋅OEt2,... (n.d.). Retrieved January 25, 2026, from [Link]

-

Bringing Selectivity in H/D Exchange Reactions Catalyzed by Metal Nanoparticles through Modulation of the Metal and the Ligand Shell | Inorganic Chemistry - ACS Publications. (2023). Retrieved January 25, 2026, from [Link]

-

Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. (2022). Retrieved January 25, 2026, from [Link]

-

Hydrogen–deuterium exchange - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Retrieved January 25, 2026, from [Link]

- Synthesis of resveratrol - Google Patents. (n.d.).

-

One Pot Synthesis of the C-3 Complex (Curcumin, Demethoxycurcumin, and Bis-Demethoxycurcumin): Their Joint and Independent Biological Actions - PMC - PubMed Central. (2022). Retrieved January 25, 2026, from [Link]

-

Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI. (2020). Retrieved January 25, 2026, from [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed. (2022). Retrieved January 25, 2026, from [Link]

-

Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8 - BYU ScholarsArchive. (n.d.). Retrieved January 25, 2026, from [Link]

-

C–H deuteration of organic compounds and potential drug candidates - Chemical Society Reviews (RSC Publishing). (2022). Retrieved January 25, 2026, from [Link]

- Curcumin synthesis - Google Patents. (n.d.).

-

Deuterium Labeled Compounds in Drug Discovery Process - Heavy Water Board. (n.d.). Retrieved January 25, 2026, from [Link]

-

Antimicrobial Activity of Curcumin and Deuterated Curcumin - Informatics Journals. (2022). Retrieved January 25, 2026, from [Link]

-

Deuterated Drug Discovery - Deuterium(2H) Labeling - YouTube. (2024). Retrieved January 25, 2026, from [Link]

-

Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model - NIH. (2020). Retrieved January 25, 2026, from [Link]

-

Performing Hydrogen/Deuterium Exchange with Mass Spectrometry | BioPharm International. (2015). Retrieved January 25, 2026, from [Link]

-

Application of this methodology for the labelling of natural products and pharmaceuticals. - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. isotope.com [isotope.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of deuterated and [14C]labeled analogues of vanillin and curcumin for use as mechanistic and analytical tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2007110168A1 - Curcumin synthesis - Google Patents [patents.google.com]

- 10. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Isotopic enrichment and purity of 3,5-Dimethyl-d6-phenol

Initiating Data Collection

I'm starting with focused Google searches to get data on 3,5-Dimethyl-d6-phenol. I'll prioritize synthesis methods, how to enrich it with isotopes, and techniques to ensure it's pure.

Analyzing Search Results

I've analyzed the initial search results, focusing on key scientific principles and common challenges. Now, I'm structuring the technical guide. I'll start with the significance of isotopically labeled compounds, then delve into synthesis and deuterium incorporation. The central part will focus on analytical methodologies for isotopic enrichment and purity assessment. I plan to create a step-by-step protocol for a key analytical method and a DOT graph to visualize the process, with specifications table following.

Refining Guide Structure

I'm now refining the technical guide's structure. I'll introduce the topic by highlighting the importance of isotopically labeled compounds. Next, I will delve into the synthesis and deuterium incorporation processes, and then analyze analytical methodologies for isotopic enrichment, focusing on mass spec and NMR, and for purity. I'll create a step-by-step protocol and design a DOT graph. I'll also add a specs table.

1H NMR and 13C NMR spectrum of 3,5-Dimethylphenol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dimethylphenol

Authored by: A Senior Application Scientist

Introduction

3,5-Dimethylphenol, also known as 3,5-xylenol, is an aromatic organic compound with the chemical formula (CH₃)₂C₆H₃OH. It belongs to the class of phenols, specifically meta-cresols, characterized by a hydroxyl group and two methyl groups attached to a benzene ring at positions 1, 3, and 5.[1] This compound and its isomers are valuable intermediates in the synthesis of various products, including antioxidants, disinfectants, and polymers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,5-Dimethylphenol, providing researchers, scientists, and drug development professionals with a detailed reference for its characterization. We will delve into the theoretical basis for the observed spectra, grounded in the molecule's unique symmetry, and provide a field-proven experimental protocol for data acquisition.

Molecular Structure and Symmetry: The Key to Spectral Interpretation

The interpretation of an NMR spectrum begins with a thorough understanding of the molecule's structure and symmetry. 3,5-Dimethylphenol possesses a C₂ᵥ symmetry axis passing through the C1-OH bond and the C4 atom. This symmetry dictates that several atoms are chemically equivalent, which significantly simplifies the resulting NMR spectra.

Key Symmetry Implications:

-

The two methyl groups at positions C3 and C5 are chemically equivalent.

-

The protons of these two methyl groups (H7 and H8) are equivalent.

-

The aromatic protons at C2 and C6 are equivalent.

-

The aromatic carbons C3 and C5 are equivalent.

-

The aromatic carbons C2 and C6 are equivalent.

This equivalence means that atoms in identical chemical environments will resonate at the same frequency, leading to fewer signals than the total number of protons or carbons in the molecule.

Caption: IUPAC numbering of 3,5-Dimethylphenol.

¹H NMR Spectrum Analysis

The proton NMR spectrum of 3,5-Dimethylphenol is distinguished by four unique signals, a direct consequence of its molecular symmetry.

-

Methyl Protons (C₃-CH₃ and C₅-CH₃): The six protons of the two equivalent methyl groups give rise to a single, strong signal. Being attached to an aromatic ring, these protons are expected in the range of 2.2-2.3 ppm. This signal appears as a singlet because there are no adjacent protons to cause splitting.

-

Aromatic Protons (H2 and H6): The two equivalent protons at the C2 and C6 positions are ortho to the hydroxyl group and meta to the two methyl groups. They appear as a single signal. Due to the molecule's symmetry, they are coupled only to the H4 proton (meta-coupling, J ≈ 2-3 Hz), which often results in a narrowly split peak or a singlet, depending on the spectrometer's resolution. Their chemical shift is expected to be around 6.5 ppm.

-

Aromatic Proton (H4): The single proton at the C4 position is para to the hydroxyl group and ortho to both methyl groups. It is coupled to the two equivalent H2/H6 protons. This will result in a triplet, again due to meta-coupling. Its chemical shift is typically slightly upfield from the H2/H6 protons, around 6.4-6.5 ppm.

-

Hydroxyl Proton (-OH): The phenolic proton signal is characteristically a broad singlet.[4] Its chemical shift is highly variable (typically 4-7 ppm) and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding.[4]

Confirming the Hydroxyl Proton: The D₂O Shake

A standard and definitive method to identify a hydroxyl proton signal is to perform a "D₂O shake."[4] A few drops of deuterium oxide (D₂O) are added to the NMR sample, the tube is shaken, and the spectrum is re-acquired. The labile -OH proton rapidly exchanges with deuterium.[5] Since deuterium does not produce a signal in the ¹H NMR spectrum, the original -OH peak will disappear, confirming its assignment.[4]

Data Summary: ¹H NMR of 3,5-Dimethylphenol

The following table summarizes the experimental ¹H NMR data obtained in a CDCl₃ solvent.

| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |

| ~5.71 | 1H | Broad Singlet | -OH |

| ~6.55 | 2H | Singlet / Narrow Multiplet | H2, H6 |

| ~6.45 | 1H | Singlet / Narrow Multiplet | H4 |

| ~2.22 | 6H | Singlet | 2 x -CH₃ |

Note: Data sourced from the Human Metabolome Database (HMDB) and PubChem, measured at 90 MHz in CDCl₃.[6] Slight variations in chemical shifts are expected with different solvents and spectrometer frequencies.

¹³C NMR Spectrum Analysis

In a standard proton-decoupled ¹³C NMR experiment, each unique carbon atom produces a single line. The symmetry of 3,5-Dimethylphenol results in four distinct signals in its ¹³C spectrum.

-

C1 (C-OH): This carbon, directly attached to the electron-withdrawing oxygen atom, is the most deshielded of the aromatic carbons, appearing furthest downfield at approximately 155 ppm.

-

C3 and C5 (C-CH₃): These two equivalent quaternary carbons are found at around 139-140 ppm.

-

C4 (CH): This protonated aromatic carbon appears at approximately 122-123 ppm.

-

C2 and C6 (CH): These two equivalent protonated aromatic carbons are the most shielded of the ring carbons, resonating at around 113 ppm.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons are highly shielded and appear far upfield, at approximately 21 ppm.

Data Summary: ¹³C NMR of 3,5-Dimethylphenol

The table below presents the experimental ¹³C NMR data.

| Chemical Shift (δ) ppm | Assignment |

| ~155.15 | C1 |

| ~139.58 | C3, C5 |

| ~122.74 | C4 |

| ~113.33 | C2, C6 |

| ~21.16 | 2 x -CH₃ |

Note: Data sourced from the Human Metabolome Database (HMDB) and PubChem, measured at 25.16 MHz in CDCl₃.[6]

Experimental Protocol for NMR Analysis

This protocol outlines a self-validating system for obtaining high-quality NMR spectra of 3,5-Dimethylphenol.

Caption: Standard workflow for NMR sample analysis.

Step 1: Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

-

Materials: High-quality 5 mm NMR tube, deuterated chloroform (CDCl₃), 3,5-Dimethylphenol, Pasteur pipette, and glass wool.

-

Weighing the Sample:

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial containing the sample. Vortex gently until the solid is completely dissolved. The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the ¹H spectrum and to provide a signal for the instrument's lock system.

-

Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. Tightly pack a small plug of glass wool into a Pasteur pipette and use it to transfer the solution. This step is crucial for achieving good magnetic field homogeneity (shimming).

-

Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube, particularly the lower part, with a lint-free tissue dampened with isopropanol or acetone to remove any dust or grease.[7]

Step 2: Data Acquisition

-

Instrument Insertion: Carefully place the NMR tube into the spinner turbine and adjust its depth according to the gauge provided for the specific spectrometer. Insert it into the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, the magnetic field must be homogenized through a process called "shimming," which involves adjusting a series of shim coils to maximize field uniformity across the sample volume. Automated shimming routines are standard on modern spectrometers.

-

Acquiring the ¹H Spectrum:

-

Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

-

Pulse Width: Use a calibrated 90° pulse.

-

-

Acquiring the ¹³C Spectrum:

-

Number of Scans (NS): A significantly higher number of scans is required, typically ranging from 256 to 1024 or more, depending on the sample concentration.

-

Technique: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Step 3: Data Processing and Referencing

-

Fourier Transform: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier transform.

-

Phase and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat and at zero intensity.

-

Referencing: The chemical shift axis must be accurately calibrated. For CDCl₃, the residual proton signal is referenced to δ 7.26 ppm for ¹H spectra, and the carbon signal is referenced to δ 77.16 ppm for ¹³C spectra.[8][9]

-

Analysis: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Assign each peak in both spectra to the corresponding atoms in the 3,5-Dimethylphenol structure.

Conclusion

The ¹H and ¹³C NMR spectra of 3,5-Dimethylphenol are straightforward to interpret due to the molecule's inherent symmetry. The presence of four distinct signals in both the proton and carbon spectra provides a unique fingerprint for this compound, allowing for its unambiguous identification. By following a rigorous and validated experimental protocol, researchers can reliably obtain high-resolution spectra that are essential for quality control, reaction monitoring, and structural verification in a professional drug development and research environment.

References

-

FooDB. (2010). Showing Compound 3,5-Dimethylphenol (FDB007241). FooDB. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

PubChem. 3,5-Dimethylphenol | C8H10O | CID 7948. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. Doc Brown's Chemistry Clinic. [Link]

-

ATB (Automated Topology Builder). (n.d.). 3,5-Dimethylphenol | C8H10O | MD Topology | NMR | X-Ray. The University of Queensland. [Link]

-

Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin-Madison. [Link]

-

UCL. (n.d.). Sample Preparation. University College London, Faculty of Mathematical & Physical Sciences. [Link]

-

SpectraBase. (n.d.). 3,5-Dimethylphenol. Wiley Science Solutions. [Link]

-

Wiley Science Solutions. (2023). Spectral Databases. Wiley. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics. JEOL Ltd. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry, University of Cambridge. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

-

McAlpine, J. B., et al. (2018). The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research. Natural Product Reports, 35(1), 35-53. [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Department of Chemistry and Biomolecular Sciences, University of Ottawa. [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

- Google Patents. (2015).

-

Reddit. (2019). NMR/IR Sources. r/OrganicChemistry. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

- 1. Showing Compound 3,5-Dimethylphenol (FDB007241) - FooDB [foodb.ca]

- 2. NMR Basics for the absolute novice [jeolusa.com]

- 3. The value of universally available raw NMR data for transparency, reproducibility, and integrity in natural product research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 9. scs.illinois.edu [scs.illinois.edu]

Mass spectrometry fragmentation pattern of 3,5-Dimethyl-d6-phenol

Initiating Data Collection

I'm now diving into the mass spectrometry data on 3,5-Dimethylphenol and its deuterated counterpart. My initial focus is on uncovering their fragmentation pathways, the impact of deuteration, and common analytical techniques employed for their analysis. I'm leveraging comprehensive Google searches to gather relevant information.

Analyzing Fragmentation Patterns

I'm now going deeper, focusing on identifying key fragment ions and their m/z values, paying close attention to the effect of the deuterium atoms. I've begun to structure the technical guide, starting with an introduction and then proceeding to the EI mass spectrum, fragmentation pathways, and analytical considerations. I'm working to create a clear experimental protocol for acquiring the mass spectrum of the deuterated compound. Also, I am designing Graphviz diagrams to illustrate these fragmentation pathways.

Outlining Project Scope

I'm now scoping out the project. I'm starting with broad Google searches for the mass spectrometry fragmentation patterns of both 3,5-Dimethylphenol and its deuterated version, aiming to pinpoint key fragmentation pathways and the effect of deuteration. I'll identify the best mass spec techniques to focus on. I'll then create the guide structure, experimental protocol, and diagrams. Lastly, I will craft the document.

Analyzing Fragmentation Patterns

My initial search focused on the mass spectrometry fragmentation pattern of 3,5-Dimethyl phenol. NIST WebBook and PubChem proved very helpful, providing electron ionization (EI) mass spectra. I am now exploring how these patterns relate to the structure. The data has been reviewed and initial pathways for fragmentation have been identified.

Extrapolating Deuterium Effects

I've examined the fragmentation patterns of 3,5-Dimethyl phenol from NIST and PubChem, identifying key fragments. My focus shifts to predicting how deuterium labels influence these pathways. I'm building on observed mechanisms for similar compounds, like the methyl loss to 107 amu. Next, I'll review literature to understand alkylphenol fragmentation in general, and apply it to the deuterated analog.

Predicting Deuterium Influence

I've gathered mass spectra data on 3,5-Dimethyl phenol from NIST and PubChem, noting major fragment ions. Now, I'm focusing on predicting the effects of deuterium labeling. Key fragments for the non-deuterated molecule were observed at m/z 122, 107, 121, 77, and 39. My goal is to use this knowledge to predict the changes in fragmentation of 3,5-Dimethyl-d6-phenol, and so I am exploring the general alkylphenol fragmentation literature, in order to extrapolate this data. This work will structure a comprehensive technical guide.

Analyzing Mass Spectra Data

I've been immersed in the mass spectrometry data for 3,5-dimethylphenol. I've compiled EI mass spectra from NIST, ChemicalBook, and MassBank. I'm focusing on the key fragments and their relative intensities to discern the compound's fragmentation pathways. The goal is to deduce structural insights from this data.

Refining Deuteration Search

I've got a comprehensive grasp of 3,5-dimethylphenol's mass spec data, but I'm now honing in on its deuterated analog. While I can anticipate shifts, I need data-backed insights on how deuterium impacts fragmentation. I'm adding a specific search for literature on deuterated aromatic compounds to strengthen my guide. My plan remains: structure, diagrams, protocol, and final compilation.

Analyzing Spectral Data

I've been immersed in mass spectrometry data, specifically 3,5-dimethylphenol and the typical fragmentation behaviors of alkylphenols. I've also found some very useful information on how deuterium labeling affects the spectra, which has proven to be essential.

Structuring the Technical Guide

I'm now ready to structure the technical guide. My focus is clear: explaining the fragmentation of 3,5-dimethylphenol and then detailing the changes due to deuterium labeling. I've gathered plenty of data on mass spectrometry, alkylphenol fragmentation, and deuterated compounds like toluene-d8. I can now draw diagrams and tables to show how the different fragmentation pathways work.

Safety data sheet and handling precautions for 3,5-Dimethyl-d6-phenol

Initiating Data Collection

I've initiated comprehensive Google searches for safety and handling information for 3,5-Dimethyl-d6-phenol. I am prioritizing its Safety Data Sheet (SDS), hazard classifications, and recommended personal protective equipment. Next, I will shift focus to the physicochemical properties of this compound.

Expanding Data Gathering

I'm now expanding my search to include physicochemical properties like molecular weight, melting point, and solubility, and relevant toxicological data. I'm also searching for established protocols and best practices for storage, handling, and disposal of deuterated phenolic compounds in general. Next, I will shift to synthesizing the collected information.

Defining the Scope

I'm currently focused on defining the scope and structure for this technical guide on 3,5-Dimethyl-d6-phenol. Specifically, I'm focusing on the safety data sheet aspects and handling precautions. I believe the audience will appreciate a detailed, comprehensive response.

Outlining the Structure

Now I'm designing the structural framework. My focus is crafting a logical flow, prioritizing a risk management approach with identification, hazard assessment, prevention, and emergency response. This will ensure an intuitive and comprehensive guide. I'm prioritizing actionable protocols and clear explanations. Visualization is also becoming a key element with tables and step-by-step procedures.

Planning the Framework

I've formulated a concrete plan, deconstructing the request into manageable components. The focus is now on E-E-A-T principles, ensuring expertise through clear explanations, trustworthiness via actionable protocols, and authority via citations. Visualization will be key, with tables, step-by-step procedures, and Graphviz diagrams for workflows. Currently, I'm synthesizing information from search results, focusing on identifying key properties and hazards.

Defining the Blueprint

I've crafted a comprehensive blueprint for the technical guide, which will cover identification, hazards, prevention, and emergency response. I'll explain why precautions are necessary for expertise, provide actionable protocols for trustworthiness, and include in-text citations for authority. Visualization, including tables and Graphviz diagrams, is becoming a key element. I will utilize existing search results for the material properties and hazards.

Formulating the Outline

I've crafted a comprehensive outline for the technical guide, deconstructing the request into manageable segments. I'm focusing on providing expertise by explaining the rationale behind safety measures, ensuring trustworthiness through actionable protocols, and establishing authority via citations. Visualization, especially tables and diagrams, is crucial. I'm actively synthesizing information on properties and hazards.

Refining the Approach

Now I'm focusing on refining the approach, breaking it down into a logical flow. I'm prioritizing the E-E-A-T principles with a focus on expertise, trustworthiness, and authority. I'll include diagrams, tables and citations to provide a comprehensive response. I'm actively synthesizing and consolidating all of the search results, preparing the specific information that I need for each section.

Synthesizing the Information

I'm now consolidating information from search results to create comprehensive sections. I'm focusing on key properties, hazard classifications (including GHS), and actionable steps for handling, storage, PPE, and first aid. I'll summarize properties, GHS classifications and first aid actions in tables, with step-by-step procedures, and flow diagrams for workflows. This will provide a comprehensive and practical guide.

Developing the Guide

I'm now fully immersed in developing the guide, focusing on a comprehensive outline. I'll include sections on compound identification, hazard classification, the hierarchy of controls (with a diagram), standard handling procedures, and detailed emergency protocols. I'm prioritizing actionable guidance and in-depth explanations for expertise and trustworthiness, with plans for diagrams and a final section on disposal.

Developing the Response

I'm now fully immersed in developing the technical guide. My immediate focus is on structuring and expanding the core sections, including hazard identification with GHS classifications, the hierarchy of controls (complete with the visualization), and detailed emergency procedures. I'm focusing on ensuring expert-level detail and trustworthiness. In-text citations and a final reference section are actively being added.

Developing the Guide

I've crafted a detailed response plan, focusing on structure, content, and visuals. I'm prioritizing the inclusion of a section dedicated to the compound identification and GHS classifications. I'm focusing on explanations regarding the rationale behind safety measures with actionable protocols and detailed emergency procedures. I'll include the "Hierarchy of Controls" as well as the spill response diagrams for visualization, with in-text citations and a final reference list.

Solubility of 3,5-Dimethyl-d6-phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Dimethyl-d6-phenol in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethyl-d6-phenol (CAS No: 133504-75-8), a deuterated analog of 3,5-dimethylphenol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key physicochemical properties, explores the theoretical and practical aspects of its solubility in various organic solvents, and offers standardized protocols for experimental solubility determination. By leveraging data from its non-deuterated counterpart, 3,5-dimethylphenol (CAS No: 108-68-9), this guide serves as an essential resource for the effective use of 3,5-Dimethyl-d6-phenol in research and development.

Introduction: The Role of Deuterated Compounds and the Importance of Solubility

Isotopically labeled compounds, such as 3,5-Dimethyl-d6-phenol, are invaluable tools in pharmaceutical research and development. They are instrumental in quantitative analysis using techniques like mass spectrometry, where they serve as internal standards, and in metabolic studies to trace the fate of molecules in vivo and in vitro. The substitution of hydrogen with deuterium can also subtly alter metabolic pathways, a strategy sometimes employed to enhance a drug's pharmacokinetic profile.